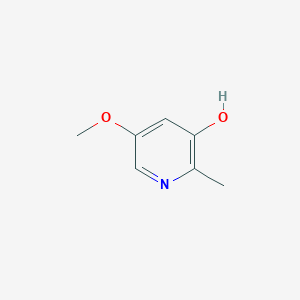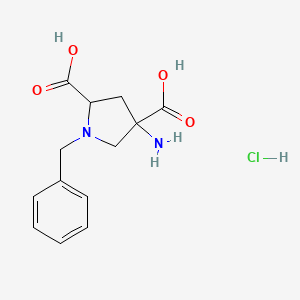
(2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate is a complex organic compound that features a combination of fluorinated aromatic rings, a benzylsulfanyl group, and a fluorenylmethoxycarbonyl-protected amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate typically involves multiple steps:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Protected Amino Acid: The starting material, an amino acid, is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures the amino group is protected during subsequent reactions.
Introduction of the Benzylsulfanyl Group: The protected amino acid is then reacted with benzylthiol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the benzylsulfanyl derivative.
Attachment of the Pentafluorophenyl Group: Finally, the benzylsulfanyl-protected amino acid is coupled with pentafluorophenol using a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the Fmoc protecting group using a base such as piperidine.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Piperidine, hydrazine.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Deprotected amino acids.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
(2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs and inhibitors.
Materials Science: The compound’s fluorinated aromatic rings make it useful in the design of novel materials with unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of (2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate depends on its application. In medicinal chemistry, it may act as a prodrug, where the Fmoc group is removed in vivo to release the active amino acid derivative. The benzylsulfanyl group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(tert-butoxycarbonylamino)propanoate: Similar structure but with a tert-butoxycarbonyl protecting group instead of Fmoc.
(2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(acetylamino)propanoate: Similar structure but with an acetyl protecting group.
Uniqueness
The uniqueness of (2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate lies in its combination of a highly fluorinated aromatic ring, a benzylsulfanyl group, and an Fmoc-protected amino acid. This combination provides distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22F5NO4S/c32-24-25(33)27(35)29(28(36)26(24)34)41-30(38)23(16-42-15-17-8-2-1-3-9-17)37-31(39)40-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,37,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSBWKIZVGTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22F5NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

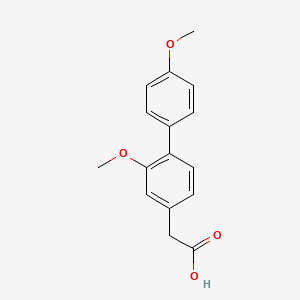
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)


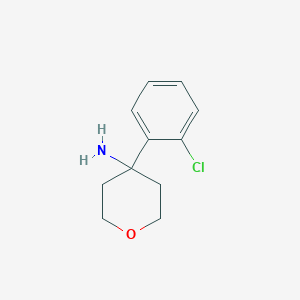
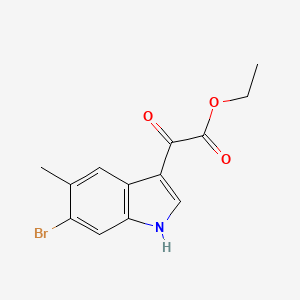

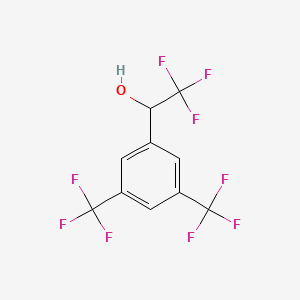
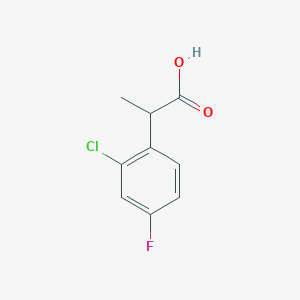
![5'-o-(4,4-Dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B15124497.png)
![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine](/img/structure/B15124498.png)
